molecular formula C10H25N2O3P B14532113 Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate CAS No. 62317-13-9

Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate

Cat. No.: B14532113
CAS No.: 62317-13-9
M. Wt: 252.29 g/mol
InChI Key: UBUBFDYRBWMXRJ-UHFFFAOYSA-N
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Description

Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate is an organophosphorus compound that belongs to the class of aminophosphonates These compounds are structural analogues of amino acids, where the carboxylic moiety is replaced by a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate typically involves the hydrophosphonylation of imines with phosphorous acid or its esters. One common method is the Pudovik reaction, where the condensation of imines with phosphorous acid esters, such as diphenylphosphite, occurs under mild conditions . The reaction is usually catalyzed by a base, and the conditions can be optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrophosphonylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new C-N bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted aminophosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in amino acid metabolism.

    Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases, including cancer and bacterial infections.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular function and physiological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to act as both a ligand and an enzyme inhibitor makes it particularly valuable in research and industrial applications.

Properties

CAS No.

62317-13-9

Molecular Formula

C10H25N2O3P

Molecular Weight

252.29 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)pentane-1,5-diamine

InChI

InChI=1S/C10H25N2O3P/c1-3-14-16(13,15-4-2)9-10(8-12)6-5-7-11/h10H,3-9,11-12H2,1-2H3

InChI Key

UBUBFDYRBWMXRJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(CCCN)CN)OCC

Origin of Product

United States

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